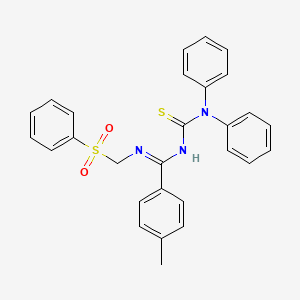
(Z)-N'-(diphenylcarbamothioyl)-4-methyl-N-((phenylsulfonyl)methyl)benzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N'-(diphénylcarbamothioyl)-4-méthyl-N-((phénylsulfonyl)méthyl)benzimidamide est un composé organique complexe caractérisé par ses caractéristiques structurales uniques. Ce composé contient plusieurs groupes fonctionnels, dont un noyau benzimidamide, un groupe diphénylcarbamothioyl et une partie phénylsulfonylméthyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (Z)-N'-(diphénylcarbamothioyl)-4-méthyl-N-((phénylsulfonyl)méthyl)benzimidamide implique généralement des réactions organiques en plusieurs étapes. Une approche courante consiste à commencer par la préparation du noyau benzimidamide, suivie de l'introduction des groupes diphénylcarbamothioyl et phénylsulfonylméthyle par des réactions de substitution nucléophile et de couplage. Les conditions réactionnelles nécessitent souvent l'utilisation de catalyseurs, de solvants et d'un contrôle de la température spécifiques pour garantir un rendement élevé et une pureté du produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des procédés en lots à grande échelle ou en flux continu. Le choix de la méthode dépend de facteurs tels que le volume de production souhaité, l'efficacité des coûts et les considérations environnementales. L'optimisation des paramètres de réaction, tels que les concentrations des réactifs, le temps de réaction et les techniques de purification, est cruciale pour obtenir une qualité constante en milieu industriel.
Analyse Des Réactions Chimiques
Types de réactions
(Z)-N'-(diphénylcarbamothioyl)-4-méthyl-N-((phénylsulfonyl)méthyl)benzimidamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones, selon l'agent oxydant et les conditions utilisées.
Réduction : Les réactions de réduction peuvent cibler les groupes sulfonyle ou carbamothioyl, conduisant à la formation des thiols ou des amines correspondants.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium, les agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, et divers nucléophiles ou électrophiles pour les réactions de substitution. Les conditions de réaction, telles que la température, le choix du solvant et le temps de réaction, sont optimisées en fonction de la transformation souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent de la voie réactionnelle et des conditions spécifiques. Par exemple, l'oxydation du groupe sulfonyle peut produire des sulfoxydes ou des sulfones, tandis que la réduction du groupe carbamothioyl peut produire des thiols ou des amines.
Applications De Recherche Scientifique
(Z)-N'-(diphénylcarbamothioyl)-4-méthyl-N-((phénylsulfonyl)méthyl)benzimidamide a un large éventail d'applications en recherche scientifique :
Chimie : Le composé est utilisé comme brique élémentaire pour la synthèse de molécules plus complexes et comme réactif dans diverses transformations organiques.
Biologie : Il peut être utilisé dans l'étude de l'inhibition enzymatique, des interactions protéine-ligand et d'autres processus biochimiques.
Industrie : Le composé peut être utilisé dans la production de produits chimiques de spécialité, en science des matériaux et comme catalyseur ou intermédiaire dans divers procédés industriels.
Mécanisme d'action
Le mécanisme d'action de (Z)-N'-(diphénylcarbamothioyl)-4-méthyl-N-((phénylsulfonyl)méthyl)benzimidamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Les groupes fonctionnels du composé lui permettent de former des liaisons covalentes ou non covalentes avec ces cibles, modulant ainsi leur activité. Les voies impliquées peuvent inclure l'inhibition de l'activité enzymatique, la modification de la conformation des protéines ou la perturbation des processus de signalisation cellulaire.
Mécanisme D'action
The mechanism of action of 3-[(E)-{[(BENZENESULFONYL)METHYL]AMINO}(4-METHYLPHENYL)METHYLIDENE]-1,1-DIPHENYLTHIOUREA involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(diphénylcarbamothioyl)benzamide : Structure similaire mais dépourvue du groupe phénylsulfonylméthyle.
4-méthyl-N-(phénylsulfonyl)méthylbenzamide : Structure similaire mais dépourvue du groupe diphénylcarbamothioyl.
N'-(diphénylcarbamothioyl)-4-méthylbenzimidamide : Structure similaire mais dépourvue du groupe phénylsulfonylméthyle.
Unicité
(Z)-N'-(diphénylcarbamothioyl)-4-méthyl-N-((phénylsulfonyl)méthyl)benzimidamide est unique en raison de la présence à la fois des groupes diphénylcarbamothioyl et phénylsulfonylméthyle, qui confèrent une réactivité chimique distincte et une activité biologique potentielle. Cette combinaison de groupes fonctionnels n'est pas couramment trouvée dans d'autres composés, ce qui en fait une molécule précieuse pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C28H25N3O2S2 |
|---|---|
Poids moléculaire |
499.7 g/mol |
Nom IUPAC |
3-[(E)-N-(benzenesulfonylmethyl)-C-(4-methylphenyl)carbonimidoyl]-1,1-diphenylthiourea |
InChI |
InChI=1S/C28H25N3O2S2/c1-22-17-19-23(20-18-22)27(29-21-35(32,33)26-15-9-4-10-16-26)30-28(34)31(24-11-5-2-6-12-24)25-13-7-3-8-14-25/h2-20H,21H2,1H3,(H,29,30,34) |
Clé InChI |
MHFKMGSLPRLVED-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=N\CS(=O)(=O)C2=CC=CC=C2)/NC(=S)N(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)C(=NCS(=O)(=O)C2=CC=CC=C2)NC(=S)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















